molecular formula C9H7Br2N5O3 B4319210 2-(4-BROMO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-1-(4-BROMO-1H-PYRAZOL-1-YL)-1-ETHANONE

2-(4-BROMO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-1-(4-BROMO-1H-PYRAZOL-1-YL)-1-ETHANONE

Cat. No.: B4319210
M. Wt: 392.99 g/mol
InChI Key: CXHJTNPETOLSFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-BROMO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-1-(4-BROMO-1H-PYRAZOL-1-YL)-1-ETHANONE is a complex organic compound that belongs to the pyrazole family This compound is characterized by the presence of bromine, nitro, and methyl groups attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-BROMO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-1-(4-BROMO-1H-PYRAZOL-1-YL)-1-ETHANONE typically involves multi-step organic reactions. The starting materials often include 4-bromo-1H-pyrazole and other reagents that introduce the nitro, methyl, and oxoethyl groups. The reaction conditions may involve the use of solvents, catalysts, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial to maximize yield and purity. Industrial methods also focus on minimizing waste and ensuring the safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-BROMO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-1-(4-BROMO-1H-PYRAZOL-1-YL)-1-ETHANONE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form different functional groups.

    Reduction: The nitro group can be reduced to an amine group under specific conditions.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 4-bromo-1-[2-(4-bromo-1H-pyrazol-1-yl)-2-oxoethyl]-5-methyl-3-amino-1H-pyrazole.

Scientific Research Applications

2-(4-BROMO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-1-(4-BROMO-1H-PYRAZOL-1-YL)-1-ETHANONE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including enzyme inhibition and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-BROMO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-1-(4-BROMO-1H-PYRAZOL-1-YL)-1-ETHANONE involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction, metabolic processes, and gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    4-bromo-1H-pyrazole: A simpler compound with similar bromine and pyrazole structure.

    5-methyl-3-nitro-1H-pyrazole: Contains the nitro and methyl groups but lacks the oxoethyl and additional bromine groups.

Uniqueness

2-(4-BROMO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-1-(4-BROMO-1H-PYRAZOL-1-YL)-1-ETHANONE is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-(4-bromo-5-methyl-3-nitropyrazol-1-yl)-1-(4-bromopyrazol-1-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Br2N5O3/c1-5-8(11)9(16(18)19)13-14(5)4-7(17)15-3-6(10)2-12-15/h2-3H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXHJTNPETOLSFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC(=O)N2C=C(C=N2)Br)[N+](=O)[O-])Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Br2N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-BROMO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-1-(4-BROMO-1H-PYRAZOL-1-YL)-1-ETHANONE
Reactant of Route 2
Reactant of Route 2
2-(4-BROMO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-1-(4-BROMO-1H-PYRAZOL-1-YL)-1-ETHANONE
Reactant of Route 3
Reactant of Route 3
2-(4-BROMO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-1-(4-BROMO-1H-PYRAZOL-1-YL)-1-ETHANONE
Reactant of Route 4
Reactant of Route 4
2-(4-BROMO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-1-(4-BROMO-1H-PYRAZOL-1-YL)-1-ETHANONE
Reactant of Route 5
Reactant of Route 5
2-(4-BROMO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-1-(4-BROMO-1H-PYRAZOL-1-YL)-1-ETHANONE
Reactant of Route 6
Reactant of Route 6
2-(4-BROMO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-1-(4-BROMO-1H-PYRAZOL-1-YL)-1-ETHANONE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.